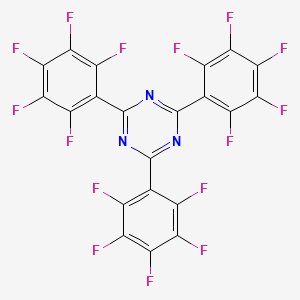

2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine

Description

Historical Development and Discovery

The development of this compound emerged from the broader evolution of triazine chemistry and the systematic exploration of fluorinated aromatic compounds. The compound, bearing the Chemical Abstracts Service registry number 160248-96-4, was first documented in chemical databases in 2007, representing a relatively recent addition to the family of substituted triazines. The systematic investigation of this compound has been driven by the recognition that fluorinated aromatic systems possess unique properties that distinguish them from their non-fluorinated counterparts.

The historical context of this compound's development is intrinsically linked to the broader advancement of fluorine chemistry in the late twentieth and early twenty-first centuries. Research into perfluorinated and highly fluorinated aromatic compounds gained momentum as scientists recognized their potential applications in advanced materials and specialized chemical processes. The synthesis of this compound represents a convergence of triazine chemistry, which has been extensively studied since the mid-twentieth century for agricultural and industrial applications, with the emerging field of fluorinated aromatic chemistry.

The compound's discovery and characterization have been facilitated by advances in analytical techniques and synthetic methodologies that allow for the precise construction and analysis of highly fluorinated molecular architectures. The ability to introduce pentafluorophenyl groups onto the triazine scaffold has opened new avenues for creating materials with tailored electronic and thermal properties, making this compound a subject of ongoing scientific interest and investigation.

Structural Significance in Triazine Chemistry

The structural architecture of this compound places it within a specialized category of triazine derivatives that exhibit dramatically altered electronic properties compared to conventional triazine compounds. The central 1,3,5-triazine ring system provides a symmetric platform for the attachment of three pentafluorophenyl groups, creating a molecule with threefold rotational symmetry. This symmetrical arrangement is crucial for understanding both the compound's physical properties and its potential applications in materials science.

The significance of this structural motif extends beyond simple geometric considerations to encompass fundamental electronic effects. Research has demonstrated that electron-deficient substituents, such as the pentafluorophenyl groups present in this compound, can dramatically influence the binding characteristics and reactivity of triazine-based molecules. Studies investigating similar triazine compounds have shown that pentafluorophenyl-substituted triazines often exhibit reduced binding affinity in biological systems compared to their electron-rich counterparts, highlighting the profound impact of fluorination on molecular recognition processes.

The structural significance of this compound is further emphasized by its relationship to other important fluorinated aromatic systems. The pentafluorophenyl groups are well-established as powerful electron-withdrawing substituents that can stabilize anionic intermediates and facilitate various chemical transformations. In the context of triazine chemistry, these groups serve to modulate the electron density of the central heterocyclic ring, potentially altering its reactivity toward nucleophilic and electrophilic species.

The three-dimensional arrangement of the pentafluorophenyl groups around the triazine core creates a molecular architecture that may exhibit interesting supramolecular interactions. Research on related platinum complexes containing pentafluorophenyl groups has revealed significant changes in electron distribution and the potential for unique intermolecular associations. These findings suggest that this compound may participate in distinctive solid-state packing arrangements and solution-phase associations that could be exploited in materials applications.

Key Physicochemical Characteristics

The physicochemical properties of this compound reflect the profound influence of extensive fluorination on molecular behavior and stability. The compound possesses a molecular formula of C₂₁F₁₅N₃ and a molecular weight of 579.2 grams per mole, making it a substantial molecule with a high degree of fluorine substitution. This extensive fluorination contributes to several distinctive characteristics that set this compound apart from conventional organic molecules.

Table 1: Fundamental Physicochemical Properties of this compound

The thermal stability of this compound is particularly noteworthy, with a predicted boiling point of 504.5°C, indicating exceptional resistance to thermal decomposition. This remarkable thermal stability is characteristic of highly fluorinated aromatic compounds and suggests potential applications in high-temperature environments where conventional organic materials would fail. The high predicted density of 1.765 grams per cubic centimeter reflects the substantial atomic mass contribution of the fifteen fluorine atoms and indicates a compact molecular packing arrangement.

The predicted pKa value of -0.07 reveals the highly electron-deficient nature of this compound. This extremely low pKa value indicates that any protonation events would be highly unfavorable, consistent with the presence of multiple electron-withdrawing pentafluorophenyl substituents. This electronic characteristic has important implications for the compound's reactivity and potential interactions with other chemical species.

The hydrophobic and lipophobic characteristics imparted by the extensive fluorination create unique solubility profiles for this compound. Research on similar fluorinated aromatic systems has shown that such molecules often exhibit poor solubility in both aqueous and conventional organic solvents, requiring specialized solvent systems for effective dissolution and manipulation. This solubility behavior can influence both the practical handling of the compound and its potential applications in various chemical processes.

Table 2: Electronic and Structural Characteristics

| Characteristic | Description | Implication |

|---|---|---|

| Electron Distribution | Highly electron-deficient due to pentafluorophenyl groups | Reduced nucleophilicity, altered reactivity patterns |

| Symmetry | Threefold rotational symmetry | Simplified spectroscopic analysis, potential for ordered packing |

| Fluorine Content | Fifteen fluorine atoms (60% by atomic count) | Enhanced chemical resistance, unique surface properties |

| Thermal Behavior | High thermal stability | Potential for high-temperature applications |

The electronic properties of this compound are fundamentally altered by the presence of the pentafluorophenyl substituents. Research on related systems has demonstrated that pentafluorophenyl groups can cause significant red-shifts in absorption spectra due to metal-to-ligand charge transfer processes when coordinated to metal centers. While this compound does not contain metal centers, the electronic effects of the pentafluorophenyl groups are expected to significantly influence its spectroscopic properties and potential for charge-transfer interactions.

Properties

IUPAC Name |

2,4,6-tris(2,3,4,5,6-pentafluorophenyl)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHTOROHGVBMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21F15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20569765 | |

| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160248-96-4 | |

| Record name | 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20569765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules.

Mode of Action

The compound’s mode of action involves controlling the ICT interactions of D–A molecules. This is achieved by incorporating different quantities of diphenylamine (DPA) units into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions. The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated.

Biochemical Pathways

The compound’s interaction with ict interactions suggests it may influence pathways involving charge transfer and photothermal conversion.

Result of Action

The compound’s action results in changes to the ICT interactions and photothermal conversion performance. Specifically, when multi-DPA units are introduced on the unilateral arm of the TTM unit, the absorption maximum red shifts. This contributes to the compound’s photothermal conversion, with efficiencies of 41% and 50% achieved for certain variants.

Biological Activity

2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This triazine derivative exhibits significant antitumor properties and has been investigated for its mechanisms of action against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its synthesis, biological mechanisms, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyanuric chloride with pentafluorophenyl amines. The process can yield high purity compounds with moderate to high yields (52-89%) depending on the reaction conditions used.

Antitumor Properties

Research indicates that derivatives of 1,3,5-triazine, including this compound, demonstrate potent antitumor activity. In vitro studies have shown effectiveness against several cancer types:

- Lung Cancer

- Breast Cancer

- Ovarian Cancer

These compounds are believed to exert their effects through various mechanisms including apoptosis induction and cell cycle arrest in cancer cells .

The biological mechanisms underlying the antitumor activity of this compound include:

- Inhibition of Aromatase : This enzyme is crucial in estrogen synthesis; inhibition can lead to reduced tumor growth in hormone-sensitive cancers.

- Corticotropin-Releasing Factor Receptor Antagonism : This activity may contribute to stress response modulation in tumors .

- Siderophore Activity : The compound may act as a microbial iron chelator which can impair tumor growth by limiting iron availability .

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against human cancer cell lines. For instance:

- Study on Trypanosoma brucei : The compound showed significant in vitro activity against this protozoan parasite responsible for Human African Trypanosomiasis .

- Cytotoxicity Assays : Various assays indicated that the compound exhibits dose-dependent cytotoxicity against HeLa cells (cervical cancer) and other tumor cell lines.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the compound's potential as a therapeutic agent in cancer treatment.

Comparative Analysis of Biological Activities

Scientific Research Applications

Applications Overview

| Application Area | Description |

|---|---|

| Flame Retardants | Enhances flame resistance in textiles and construction materials. |

| Polymer Additives | Acts as a high-performance additive improving thermal stability and chemical resistance. |

| Coatings and Sealants | Used in formulations for weather-resistant coatings, enhancing durability in outdoor applications. |

| Pharmaceuticals | Aids in drug formulation by creating stable compounds with specific solubility characteristics. |

| Research and Development | Employed in chemical syntheses and material science research for innovative product development. |

Flame Retardants

The compound is effective in enhancing the flame resistance of various materials. Research indicates that it can significantly reduce flammability in polymers used in construction and textiles, leading to safer products .

Polymer Additives

In polymer science, 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine serves as an additive that improves the thermal stability and chemical resistance of polymers. This is particularly beneficial for applications in the automotive and aerospace industries where material performance under extreme conditions is critical .

Coatings and Sealants

The compound is incorporated into coatings that require superior weather resistance and durability. Its fluorinated structure provides excellent hydrophobic properties, making it ideal for outdoor applications where exposure to environmental elements is a concern .

Pharmaceuticals

In pharmaceutical research, this compound can be utilized to develop stable drug formulations. Its unique properties facilitate the creation of compounds with enhanced solubility and bioavailability characteristics, which are essential for effective drug delivery systems .

Research and Development

As a versatile reagent in chemical synthesis, this compound aids researchers in developing new materials and technologies. Its application extends to catalysis and the synthesis of complex organic compounds . For example, studies have demonstrated its use in synthesizing star-shaped molecules with heterocyclic cores that exhibit interesting electronic properties .

Case Studies

- Flame Retardant Efficacy : A study conducted on various polymer blends showed that incorporating this compound improved the flame retardancy of the materials significantly compared to untreated samples. The results indicated a reduction in peak heat release rates by over 30% .

- Polymer Stability : In automotive applications, tests revealed that polymers modified with this compound exhibited enhanced thermal stability at elevated temperatures (up to 300°C), which is crucial for components exposed to high heat during operation .

- Drug Formulation Research : A research project focused on developing new anti-cancer drugs utilized this compound as a stabilizing agent for active pharmaceutical ingredients (APIs). The study reported improved solubility profiles and bioavailability in preclinical models .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural, electronic, and functional differences between 2,4,6-tris(pentafluorophenyl)-1,3,5-triazine and analogous triazine derivatives:

Functional and Application-Specific Differences

- Electron Deficiency and Catalysis : The pentafluorophenyl derivative’s extreme electron deficiency makes it superior in Lewis acid-catalyzed reactions (e.g., Friedel-Crafts alkylation) compared to pyridyl or thiophenyl analogs, which exhibit weaker Lewis acidity .

- Optoelectronic Properties : Thiophenyl-substituted triazines (e.g., 2,4,6-tri(thiophen-2-yl)-1,3,5-triazine) show red-shifted absorption/emission due to extended π-conjugation, making them suitable for organic light-emitting diodes (OLEDs) . In contrast, the fluorinated triazine’s electron deficiency favors charge transport in electron-accepting materials.

- Coordination Chemistry: Pyridyl-substituted TPT forms stable coordination polymers with transition metals (e.g., Cu(I) in [Cu₂I₂(tptz)]ₙ), leveraging its nitrogen donors . The pentafluorophenyl variant, lacking lone pairs, is less utilized in coordination chemistry but excels in anion-π interactions .

- Thermal Stability : Arylthio derivatives (e.g., 2,4,6-tris(phenylthio)-1,3,5-triazine) exhibit high thermal stability (TGA: ~250–300°C decomposition) due to strong C–S bonds, comparable to fluorinated triazines .

Research Findings and Key Data

- Thermal Stability :

- Optical Properties: Thiophenyl triazines: Absorption λₐᵦₛ ~400 nm (solvatochromic shifts observed) . Benzylamino triazines: SHG efficiency ~0.5× urea .

- Catalytic Performance: Fluorinated triazine: Turnover frequency (TOF) of 1,200 h⁻¹ in Friedel-Crafts reactions, outperforming non-fluorinated analogs .

Preparation Methods

Nucleophilic Aromatic Substitution Using Pentafluorophenyl Organometallics

- Reagents : Cyanuric chloride and pentafluorophenyl Grignard or lithium reagents.

- Procedure : The pentafluorophenyl nucleophile is prepared by metalation of pentafluorobenzene or by direct use of commercially available pentafluorophenyl magnesium or lithium reagents. Cyanuric chloride is then reacted with these nucleophiles under controlled temperature conditions to substitute the chlorine atoms.

- Reaction Conditions : Typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere. Temperature control is critical to avoid side reactions, often maintained between 0°C and room temperature.

- Outcome : The reaction proceeds via SNAr mechanism, replacing chlorine atoms with pentafluorophenyl groups to form 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine. Purification is achieved by recrystallization or chromatographic methods to obtain purity around 95% or higher.

Alternative Synthetic Routes: Copper-Catalyzed Oxidative Coupling

Recent research has explored copper-catalyzed oxidative coupling reactions between fluorinated benzimidamide hydrochloride salts and benzaldehyde derivatives bearing donor groups to synthesize fluorinated triaryl-1,3,5-triazines. Although this method is more general for C2-symmetrical triaryl triazines, it offers a pathway to introduce multiple fluorine atoms per phenyl ring and could be adapted for pentafluorophenyl substitution.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine, and how can purity be maximized?

The compound can be synthesized via nucleophilic aromatic substitution (NAS) reactions using cyanuric chloride and pentafluorophenyl Grignard or lithium reagents under inert conditions. Key parameters include temperature control (e.g., −78°C to room temperature) and stoichiometric ratios to avoid side products. Purification typically involves recrystallization from fluorinated solvents (e.g., hexafluorobenzene) or column chromatography with silica gel modified for fluorinated compounds . Purity assessment requires ¹⁹F NMR to confirm substitution patterns and detect residual fluorine-containing byproducts .

Q. How can researchers characterize the electronic and structural properties of this triazine derivative?

- Spectroscopy : ¹⁹F NMR (to confirm substituent symmetry), ¹³C NMR (to verify triazine ring integrity), and UV-Vis (to assess π-conjugation effects).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns, especially given its fluorinated structure .

- X-ray Crystallography : To resolve crystal packing and bond-length alternation, though crystallization may require slow evaporation in fluorinated solvents .

Q. What are the primary applications of this compound in coordination chemistry?

The electron-deficient triazine core and electron-withdrawing pentafluorophenyl groups make it a strong ligand for metal ions (e.g., Cu²⁺, Fe³⁺). It forms stable complexes for catalytic systems or metal-organic frameworks (MOFs). For example, it can act as a bridging ligand in polynuclear complexes, as seen in analogous triazine derivatives .

Advanced Research Questions

Q. How do solvation effects influence the photophysical properties of this compound?

Solvatochromic studies in solvents of varying polarity (e.g., hexane vs. DMSO) can reveal intramolecular charge transfer (ICT) behavior. Time-resolved fluorescence spectroscopy and DFT calculations (e.g., CAM-B3LYP/6-311+G(d)) help correlate solvent polarity with excited-state relaxation dynamics. Similar propeller-shaped triazines exhibit redshifted emission in polar solvents due to stabilized charge-separated states .

Q. What strategies resolve contradictions in reported complexation constants with transition metals?

Discrepancies may arise from competing coordination modes (monodentate vs. bridging) or solvent interference. Methodological solutions include:

Q. How can computational modeling predict the reactivity of this triazine in cross-coupling reactions?

DFT-based transition-state analysis (e.g., using Gaussian 16) evaluates activation barriers for reactions like Suzuki-Miyaura coupling. Key parameters include Fukui indices (to identify nucleophilic/electrophilic sites) and Hirshfeld charge distribution on the triazine ring . Experimental validation via kinetic studies under controlled Pd catalysis is recommended.

Methodological Challenges and Solutions

Q. Why does the compound exhibit variable catalytic performance in MOF synthesis?

Inconsistent porosity or crystallinity in MOFs may stem from:

- Ligand Flexibility : The rigidity of the pentafluorophenyl groups can hinder framework adaptability.

- Synthetic Optimization : Solvothermal synthesis with modulators (e.g., acetic acid) improves crystallinity. Pairing with complementary linkers (e.g., carboxylates) enhances stability .

Q. How to address discrepancies in electrochemical stability data?

Cyclic voltammetry in anhydrous acetonitrile (with 0.1 M TBAPF₆) under argon minimizes moisture interference. Redox potentials should be referenced to Fc/Fc⁺, and post-experiment analysis (e.g., SEM/EDS) checks for electrode passivation by fluorinated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.